molecular formula C84H84P4Pd B11927449 Tetrakis(tri-o-tolylphosphine)palladium(0)

Tetrakis(tri-o-tolylphosphine)palladium(0)

Cat. No.: B11927449
M. Wt: 1323.9 g/mol
InChI Key: ZVMUKASMEVIQJD-UHFFFAOYSA-N
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Description

Tetrakis(tri-o-tolylphosphine)palladium(0) is a coordination complex of palladium with four tri-o-tolylphosphine ligands. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. It is known for its bright yellow crystalline appearance and its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) precursors in the presence of tri-o-tolylphosphine. One common method involves the reduction of sodium chloropalladate with hydrazine in the presence of tri-o-tolylphosphine. The reaction can be carried out in a one-pot process without isolating intermediates .

Industrial Production Methods

While specific industrial production methods for Tetrakis(tri-o-tolylphosphine)palladium(0) are not well-documented, the general approach involves the use of palladium(II) salts and tri-o-tolylphosphine under controlled conditions to ensure high yield and purity. The compound is sensitive to air and moisture, requiring careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(tri-o-tolylphosphine)palladium(0) is primarily involved in cross-coupling reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, alkyl halides, vinyl halides, organometallic reagents, and boronic acids. Typical conditions involve the use of solvents like toluene or THF, and the reactions are often carried out under inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions are typically biaryl compounds, alkenes, and other carbon-carbon or carbon-heteroatom bonded structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Tetrakis(tri-o-tolylphosphine)palladium(0) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrakis(tri-o-tolylphosphine)palladium(0) involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(tri-o-tolylphosphine)palladium(0) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The tri-o-tolylphosphine ligands provide steric and electronic properties that can be advantageous in certain reactions compared to other phosphine ligands.

Properties

Molecular Formula

C84H84P4Pd

Molecular Weight

1323.9 g/mol

IUPAC Name

palladium;tris(2-methylphenyl)phosphane

InChI

InChI=1S/4C21H21P.Pd/c4*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4*4-15H,1-3H3;

InChI Key

ZVMUKASMEVIQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]

Origin of Product

United States

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